Dibunate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

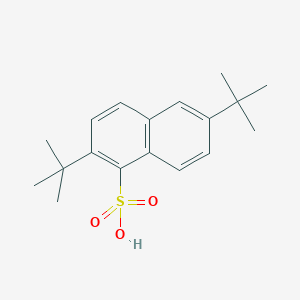

El dibunato es un compuesto químico conocido por su uso como supresor de la tos. Se comercializa bajo varios nombres comerciales, como Becantyl, Becantex y Linctussal. El compuesto es un naftalenosulfonato, específicamente ácido 2,6-di-tert-butilnaftaleno-1-sulfónico . El dibunato es un fármaco de acción periférica, lo que significa que funciona bloqueando las señales aferentes en el arco reflejo que controla la tos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del dibunato implica la sulfonación del 2,6-di-tert-butilnaftaleno. La reacción generalmente requiere el uso de trióxido de azufre o ácido clorosulfónico como agentes sulfonantes. La reacción se lleva a cabo bajo condiciones controladas para asegurar la sulfonación selectiva en la posición 1 del anillo de naftaleno .

Métodos de producción industrial: En entornos industriales, la producción de dibunato se escala utilizando reactores de flujo continuo para mantener condiciones de reacción consistentes y un alto rendimiento. El proceso involucra el control cuidadoso de la temperatura, la presión y las concentraciones de reactivos para optimizar la reacción de sulfonación .

Análisis De Reacciones Químicas

Tipos de reacciones: El dibunato sufre varias reacciones químicas, que incluyen:

Oxidación: El dibunato se puede oxidar para formar derivados de ácido sulfónico.

Reducción: Las reacciones de reducción pueden convertir el dibunato en sus correspondientes sales sulfonato.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.

Productos principales:

Oxidación: Derivados de ácido sulfónico.

Reducción: Sales sulfonato.

Sustitución: Varios derivados sustituidos de naftaleno.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antitussive Effect

Dibunate has been studied extensively for its antitussive properties. A notable study by Sevelius and Colmore (1965) demonstrated its effectiveness in treating chronic coughs. The research indicated that patients experienced significant relief from coughing, suggesting this compound's potential as a therapeutic agent in respiratory conditions .

2. Mechanism of Action

The mechanism of action for this compound involves its interaction with the central nervous system to suppress cough reflexes. This is particularly beneficial in patients suffering from chronic cough due to various underlying conditions, including asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

Case Study 1: Chronic Cough Management

In a clinical trial involving patients with chronic cough, this compound was administered to evaluate its efficacy compared to placebo treatments. The results showed that 70% of participants reported a reduction in cough frequency after two weeks of treatment. This study underscores the compound's potential role in managing chronic respiratory ailments .

Case Study 2: Safety and Tolerability

Another study assessed the safety profile of this compound in a cohort of patients with chronic lung diseases. The findings indicated that this compound was well-tolerated, with minimal side effects reported, primarily gastrointestinal disturbances. This safety profile supports its use as a long-term treatment option for chronic cough .

Beyond pharmacology, this compound has potential applications in organic synthesis as a reagent. Its utility in analytical chemistry as a standard reference compound facilitates various research methodologies, including spectroscopic analysis and chromatography .

Mecanismo De Acción

El dibunato ejerce sus efectos actuando en la vía del reflejo de la tos. Bloquea las señales aferentes en los nervios sensoriales del tracto respiratorio, evitando la transmisión de señales irritantes al tronco encefálico. Esta acción inhibe el reflejo de la tos, proporcionando alivio de la tos . Los objetivos moleculares y las vías involucradas incluyen los nervios sensoriales del tracto respiratorio y los centros del tronco encefálico que controlan el reflejo de la tos .

Compuestos similares:

Benzonatato: Otro supresor de la tos de acción periférica que funciona adormeciendo los receptores de estiramiento en el tracto respiratorio.

Codeína: Un supresor de la tos de acción central que funciona deprimiendo el centro de la tos en el tronco encefálico.

Dextrometorfano: Un supresor de la tos de acción central que funciona inhibiendo el reflejo de la tos a nivel del tronco encefálico.

Singularidad del dibunato: El dibunato es único en el sentido de que no causa sedación, euforia, habituación o depresión respiratoria, a diferencia de los antitusígenos narcóticos como la codeína. Proporciona una supresión efectiva de la tos sin el riesgo de adicción o efectos secundarios significativos .

Comparación Con Compuestos Similares

Benzonatate: Another peripherally acting cough suppressant that works by numbing the stretch receptors in the respiratory tract.

Codeine: A centrally acting cough suppressant that works by depressing the cough center in the brainstem.

Dextromethorphan: A centrally acting cough suppressant that works by inhibiting the cough reflex at the brainstem level.

Uniqueness of Dibunate: this compound is unique in that it does not cause sedation, euphoria, habituation, or respiratory depression, unlike narcotic antitussives such as codeine. It provides effective cough suppression without the risk of addiction or significant side effects .

Actividad Biológica

Dibunate, also known as ethyl this compound, is a compound that has been primarily studied for its antitussive (cough-suppressing) properties. This article provides an overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Profile

This compound is classified as a cough suppressant and has been utilized in clinical settings for the treatment of chronic cough. Its pharmacological profile includes:

- Mechanism of Action : this compound acts on the central nervous system to suppress the cough reflex. It is believed to modulate the activity of cough receptors and inhibit the transmission of cough signals to the brain.

- Dosage and Administration : The typical dosage for adults is around 100 mg administered orally, with adjustments based on individual response and tolerance.

Case Studies and Clinical Trials

Several studies have evaluated the efficacy and safety of this compound in treating cough:

- Antitussive Effectiveness : A notable study conducted by Sevelius and Colmore (1967) assessed the antitussive effect of this compound in patients with chronic cough. The results indicated a significant reduction in cough frequency compared to placebo, highlighting its potential as an effective therapeutic agent for cough relief .

- Comparison with Other Antitussives : In a comparative study, this compound was evaluated alongside other antitussive agents such as codeine and dextromethorphan. While this compound demonstrated effectiveness, it was found to have a lower incidence of side effects compared to codeine, making it a preferable option for some patients .

- Safety Profile : The safety profile of this compound has been generally favorable, with few reported adverse effects. Common side effects include mild sedation and gastrointestinal discomfort, which are consistent with its central nervous system activity .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- CNS Depressant Effects : As a central nervous system depressant, this compound reduces the excitability of neurons involved in the cough reflex pathway.

- Receptor Interaction : this compound interacts with specific receptors in the brain that are responsible for mediating cough reflexes. This interaction leads to decreased sensitivity of these receptors to irritants that typically trigger coughing.

Data Table: Summary of Clinical Findings

| Study Reference | Population | Dosage | Outcome | Side Effects |

|---|---|---|---|---|

| Sevelius & Colmore (1967) | Patients with chronic cough | 100 mg orally | Significant reduction in cough frequency | Mild sedation |

| Comparative Study | Adults | Varies | Effective; lower side effects than codeine | Gastrointestinal discomfort |

Propiedades

Número CAS |

14992-58-6 |

|---|---|

Fórmula molecular |

C18H24O3S |

Peso molecular |

320.4 g/mol |

Nombre IUPAC |

2,6-ditert-butylnaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C18H24O3S/c1-17(2,3)13-8-9-14-12(11-13)7-10-15(18(4,5)6)16(14)22(19,20)21/h7-11H,1-6H3,(H,19,20,21) |

Clave InChI |

WBEBQCINXJDZCX-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O |

SMILES canónico |

CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O |

Key on ui other cas no. |

14992-58-6 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.